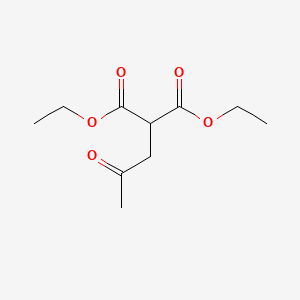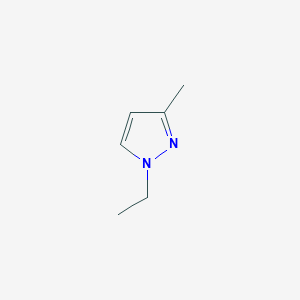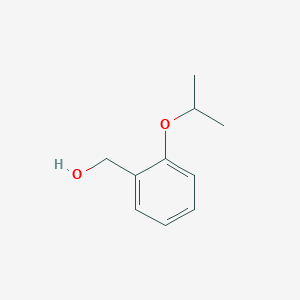
(2-Isopropoxyphenyl)methanol
Descripción general
Descripción
(2-Isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, where the hydroxyl group is substituted with an isopropoxy group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxyphenyl)methanol typically involves the etherification of 2-hydroxybenzyl alcohol with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Hydroxyl Protection: The hydroxyl group of 2-hydroxybenzyl alcohol is protected using a suitable protecting group.
Etherification: The protected 2-hydroxybenzyl alcohol is reacted with isopropyl alcohol in the presence of an acid catalyst to form the ether.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: (2-Isopropoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: (2-Isopropoxyphenyl)aldehyde or (2-Isopropoxyphenyl)carboxylic acid.
Reduction: (2-Isopropylphenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Isopropoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (2-Isopropoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The isopropoxy group can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution within the body.
Comparación Con Compuestos Similares
(2-Methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.
(2-Ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.
(2-Propoxyphenyl)methanol: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness: (2-Isopropoxyphenyl)methanol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. The isopropoxy group provides steric hindrance and can affect the compound’s interactions with other molecules, making it distinct from its analogs.
Propiedades
IUPAC Name |
(2-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEGLRPZJGPWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476975 | |
| Record name | (2-Isopropoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82657-68-9 | |
| Record name | (2-Isopropoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

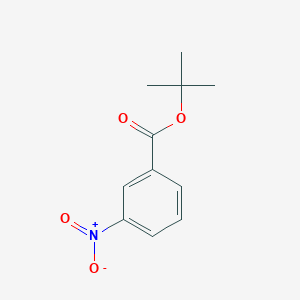
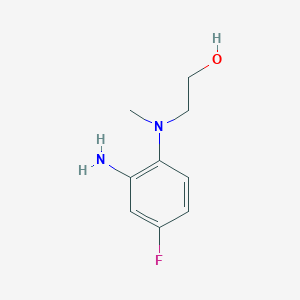
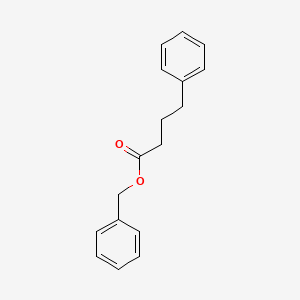
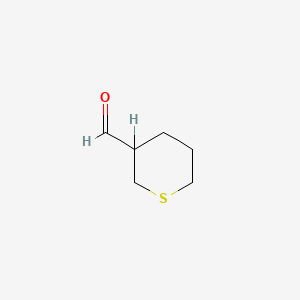

![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)

![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)
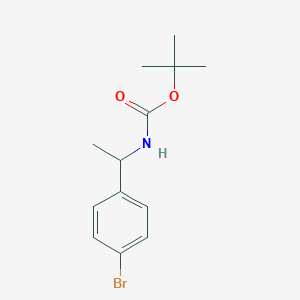
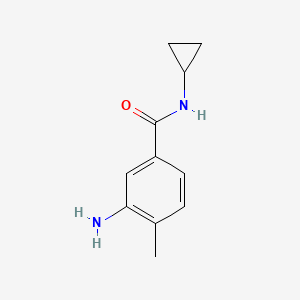
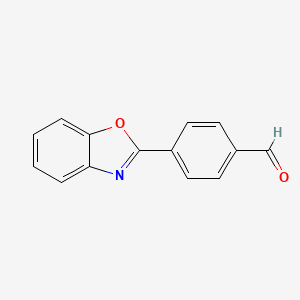
![{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1280704.png)
